molecular formula C22H18N4O3S B2684107 2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358377-13-5

2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2684107
CAS No.: 1358377-13-5
M. Wt: 418.47
InChI Key: VPNNZPSBSYNNKR-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrazolo[1,5-a]pyrazin-4(5H)-one core, which provides a rigid planar framework.
  • A 2-methoxyphenyl substituent at position 2, enhancing lipophilicity and electronic modulation.
  • A 5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl) group at position 5, introducing a heterocyclic oxazole-thiophene hybrid moiety.

This structural complexity suggests tailored electronic and steric properties, making it a candidate for targeted molecular interactions.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-17(23-21(29-14)20-8-5-11-30-20)13-25-9-10-26-18(22(25)27)12-16(24-26)15-6-3-4-7-19(15)28-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNNZPSBSYNNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel heterocyclic compound with potential therapeutic applications. Its complex structure includes multiple pharmacophores, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H18N4O3SC_{22}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 418.47 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H18N4O3S
Molecular Weight418.47 g/mol
CAS Number1359215-38-5

Synthesis

The synthesis of the compound involves several steps, typically starting from commercially available precursors. The methodology often includes the formation of the pyrazolo[1,5-a]pyrazin framework followed by functionalization to introduce the methoxy and thiophenyl groups.

Antitumor Activity

Recent studies indicate that compounds similar to This compound exhibit significant antitumor activity. For instance, compounds with pyrazolo structures have shown inhibition against various cancer cell lines such as HeLa and A375, with IC50 values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDKs) .

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The presence of the oxazole moiety is believed to enhance the compound's ability to interact with these targets effectively.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited cell growth in multiple cancer cell lines. For example, a study found that derivatives of pyrazolo compounds exhibited potent antiproliferative effects against breast and head and neck cancer cells .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls, indicating its potential as a therapeutic agent in oncology .

Pharmacological Profile

The pharmacological profile suggests that this compound may also possess anti-inflammatory and analgesic properties due to its structural similarity to other known anti-inflammatory agents. The dual action could make it a candidate for treating conditions beyond cancer.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates potential applications in:

1. Anticancer Activity
Several studies have demonstrated the compound's ability to inhibit tumor cell proliferation. For instance, it has been shown to induce apoptosis in various cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways.

Case Study:
In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis.

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study:
A study employing the agar well diffusion method found that the compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a therapeutic agent.

3. Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study:
Experimental models of neurodegeneration indicated that the compound could mitigate oxidative stress-induced neuronal damage. Mechanistic studies revealed that it may enhance cellular antioxidant defenses.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Key structural analogues and their distinguishing features are summarized below:

Compound Name / Core Structure Substituents Key Structural Features Reference
Target Compound 2-(2-Methoxyphenyl); 5-(oxazole-thiophene-methyl) Pyrazolo[1,5-a]pyrazinone core; oxazole-thiophene hybrid N/A
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Chlorophenyl); 5-(3,4-dimethoxyphenethyl) Chlorophenyl enhances electronegativity; dimethoxyphenethyl increases conformational flexibility
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) Pyrazolo[1,5-a]pyrimidinone core; 4-methoxyphenyl at position 5 Six-membered pyrimidinone core vs. five-membered pyrazinone; altered ring strain
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 76 in ) Thiophene-morpholine substituents Pyrazolo[3,4-d]pyrimidine core; thiophene mimics target compound’s heteroaromaticity

Key Observations :

  • Substituent Effects : The thiophene-oxazole group in the target compound may improve π-π stacking compared to chlorophenyl or dimethoxyphenethyl groups in .

Comparison :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) for oxazole-thiophene assembly, though yields may be moderate (~40%).
  • Crystallization from polar aprotic solvents (DMF, THF) is common for pyrazolo-pyrazinones , suggesting similar purification challenges.
Crystallographic and Conformational Analysis

Crystallographic data from analogous compounds reveal conformational trends:

Compound (Reference) Crystallographic System Planarity of Core Substituent Orientation
Target Compound Not reported Assumed planar (pyrazinone) Thiophene-oxazole likely perpendicular
Compounds (4, 5) Triclinic, P̄1 Mostly planar Fluorophenyl groups deviate perpendicularly
Compound Monoclinic Planar core Dimethoxyphenethyl adopts extended conformation

Insights :

  • Software such as SHELX is critical for resolving complex heterocyclic structures.

Physicochemical Predictions :

  • LogP : Higher than chlorophenyl analogues (due to methoxy and thiophene groups).
  • Solubility : Likely low in aqueous media, necessitating formulation strategies (e.g., DMSO solubilization ).

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